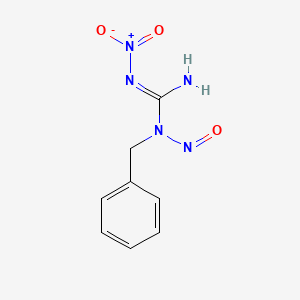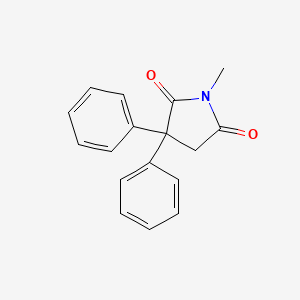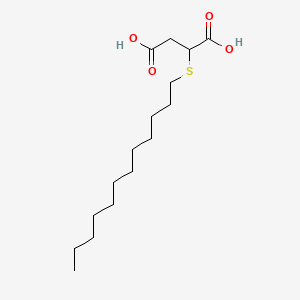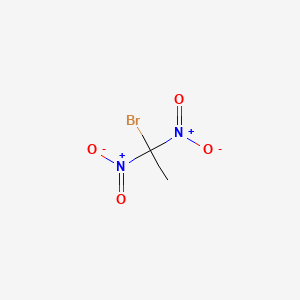![molecular formula C7H14Br2Si B14728369 Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- CAS No. 7087-52-7](/img/structure/B14728369.png)
Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- is a chemical compound with the molecular formula C6H12Br2Si and a molecular weight of 272.057 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with two bromine atoms and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- typically involves the reaction of cyclopropylmethyl bromide with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for larger scale production.
Chemical Reactions Analysis
Types of Reactions
Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted cyclopropyl derivatives .
Scientific Research Applications
Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- has several applications in scientific research:
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the trimethylsilyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- (1-Bromo-2,2-diphenylcyclopropyl)trimethylsilane
- Trimethyl (1-methyl-1,2-diphenylethyl)silane
- [3-([tert-Butyl(dimethyl)silyl]oxy)methyl)-2,2-dichlorocyclopropyl]trimethylsilane
Uniqueness
Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- is unique due to the presence of the dibromocyclopropyl group, which imparts distinct reactivity and properties compared to other similar silane compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science .
Properties
CAS No. |
7087-52-7 |
|---|---|
Molecular Formula |
C7H14Br2Si |
Molecular Weight |
286.08 g/mol |
IUPAC Name |
(2,2-dibromocyclopropyl)methyl-trimethylsilane |
InChI |
InChI=1S/C7H14Br2Si/c1-10(2,3)5-6-4-7(6,8)9/h6H,4-5H2,1-3H3 |
InChI Key |
TYSXFVUBHHVDCJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1CC1(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)





![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)




![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
